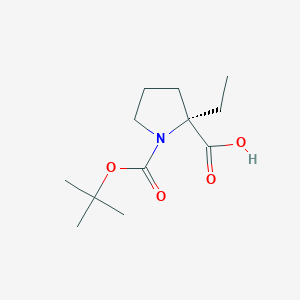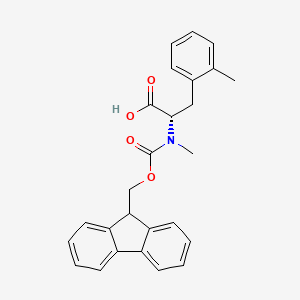![molecular formula C18H28OSi B14894008 [3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894008.png)
[3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is an organosilicon compound that features a unique combination of a tert-butylphenyl group and a trimethylsilyl-protected alkyne
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 4-tert-butylphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The alkyne moiety can be oxidized to form diketones or other oxygenated products.
Reduction Reactions: The alkyne can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.
Common Reagents and Conditions
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be employed.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne can yield diketones, while reduction can produce alkenes or alkanes .
Applications De Recherche Scientifique
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of novel materials with unique properties.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Mécanisme D'action
The mechanism of action of [3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its ability to participate in various chemical reactions due to the presence of the alkyne and trimethylsilyl groups. The alkyne group can undergo addition reactions, while the trimethylsilyl group can be removed to reveal a reactive alkyne .
Comparaison Avec Des Composés Similaires
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: can be compared with other similar compounds such as:
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-dimethyl-silane: Similar structure but with different silyl protection.
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-ethyl-silane: Different alkyl group on the silicon atom.
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-phenyl-silane: Phenyl group instead of trimethylsilyl.
These comparisons highlight the unique properties of [3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane , particularly its stability and reactivity due to the trimethylsilyl group.
Propriétés
Formule moléculaire |
C18H28OSi |
|---|---|
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
[4-(4-tert-butylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C18H28OSi/c1-17(2,3)16-11-9-15(10-12-16)13-14-18(4,5)19-20(6,7)8/h9-12H,1-8H3 |
Clé InChI |
SPNTVXOKQHUDDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C#CC(C)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


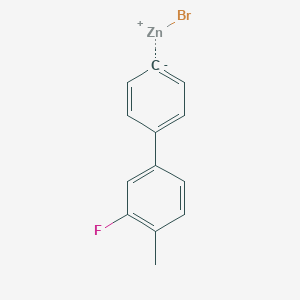
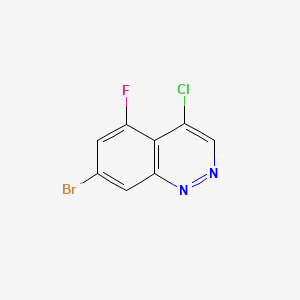
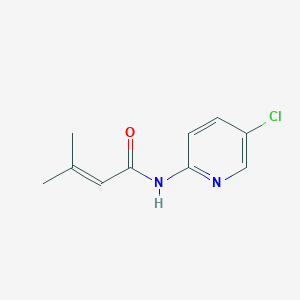
![(2E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14893957.png)
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
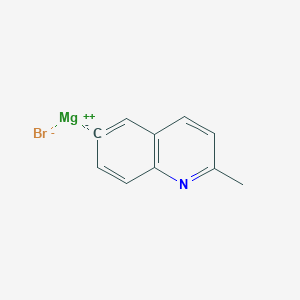
![4-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14893983.png)
![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
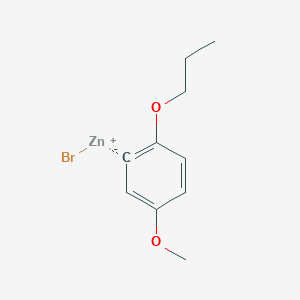
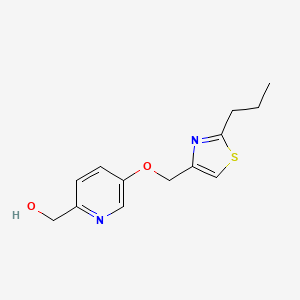
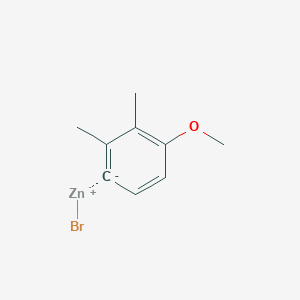
![1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14894018.png)
